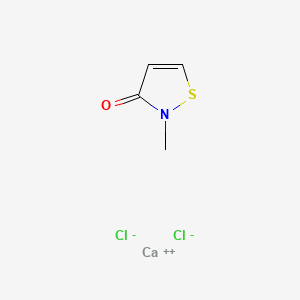
Calcium,dichloro(2-methyl-3(2H)-isothiazolone-o)-(9ci)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Calcium,dichloro(2-methyl-3(2H)-isothiazolone-o)-(9ci) is a compound that belongs to the isothiazolinone family. Isothiazolinones are known for their antimicrobial properties and are widely used as biocides in various industrial and consumer products. This compound is particularly effective in controlling microbial growth in water-containing solutions and is used in a variety of applications, including personal care products, paints, and industrial water treatment .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-isothiazolin-3-one typically involves the cyclization of cis-N-methyl-3-thiocyanoacrylamide. The reaction is carried out under controlled conditions to ensure the formation of the desired isothiazolinone ring . The process involves the use of reagents such as chlorine and methylene dichloride, and the reaction is typically conducted at low temperatures (5-15°C) to achieve high yields .
Industrial Production Methods
Industrial production of Calcium,dichloro(2-methyl-3(2H)-isothiazolone-o)-(9ci) involves large-scale synthesis using similar methods as described above. The compound is often produced in aqueous solutions to facilitate its use in various applications. The industrial process is optimized to ensure high purity and yield, with careful control of reaction conditions and purification steps .
Analyse Chemischer Reaktionen
Types of Reactions
Calcium,dichloro(2-methyl-3(2H)-isothiazolone-o)-(9ci) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The isothiazolinone ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under mild conditions to prevent degradation of the isothiazolinone ring .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides and sulfones, while substitution reactions can yield various substituted isothiazolinones .
Wissenschaftliche Forschungsanwendungen
Calcium,dichloro(2-methyl-3(2H)-isothiazolone-o)-(9ci) has a wide range of scientific research applications, including:
Chemistry: Used as a biocide in various chemical formulations to prevent microbial contamination.
Biology: Employed in studies investigating its effects on microbial growth and metabolism.
Medicine: Investigated for its potential use in antimicrobial therapies and as a preservative in pharmaceutical formulations.
Wirkmechanismus
The mechanism of action of Calcium,dichloro(2-methyl-3(2H)-isothiazolone-o)-(9ci) involves the inhibition of microbial growth by disrupting metabolic pathways. The compound targets dehydrogenase enzymes, leading to the inhibition of cellular respiration and energy production. This results in rapid inhibition of microbial growth, followed by irreversible cell damage and loss of viability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Chloro-2-methyl-4-isothiazolin-3-one: Another isothiazolinone compound with similar antimicrobial properties.
2-Octyl-4-isothiazolin-3-one: Used as a biocide in various industrial applications.
1,2-Benzisothiazolin-3-one: Known for its antimicrobial activity and used in similar applications.
Uniqueness
Calcium,dichloro(2-methyl-3(2H)-isothiazolone-o)-(9ci) is unique due to its specific combination of antimicrobial properties and its ability to be used in a wide range of applications. Its effectiveness at low concentrations and compatibility with various formulations make it a valuable compound in both industrial and consumer products .
Eigenschaften
CAS-Nummer |
57373-20-3 |
|---|---|
Molekularformel |
C4H5CaCl2NOS |
Molekulargewicht |
226.14 g/mol |
IUPAC-Name |
calcium;2-methyl-1,2-thiazol-3-one;dichloride |
InChI |
InChI=1S/C4H5NOS.Ca.2ClH/c1-5-4(6)2-3-7-5;;;/h2-3H,1H3;;2*1H/q;+2;;/p-2 |
InChI-Schlüssel |
ZNUJLBVUZKNDOW-UHFFFAOYSA-L |
SMILES |
CN1C(=O)C=CS1.[Cl-].[Cl-].[Ca+2] |
Kanonische SMILES |
CN1C(=O)C=CS1.[Cl-].[Cl-].[Ca+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















